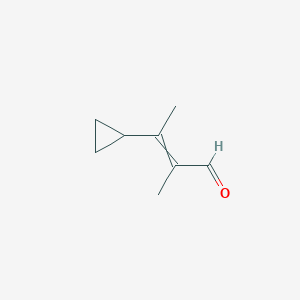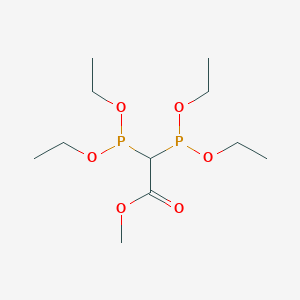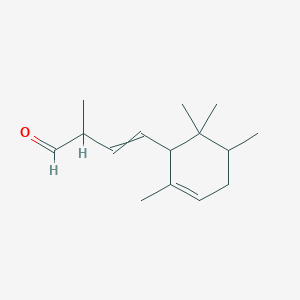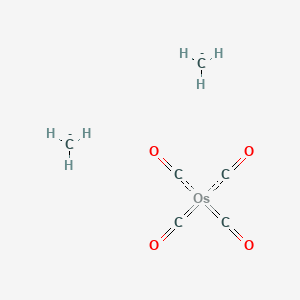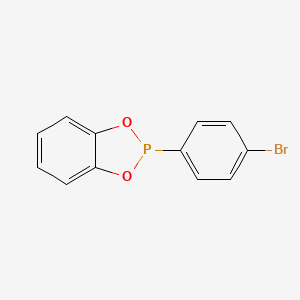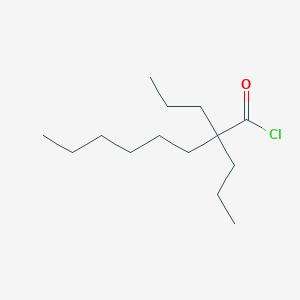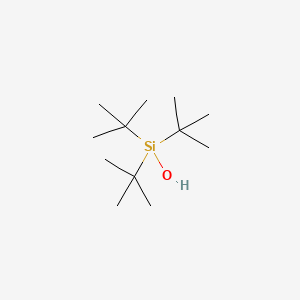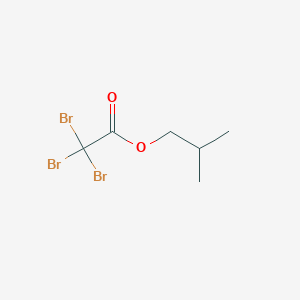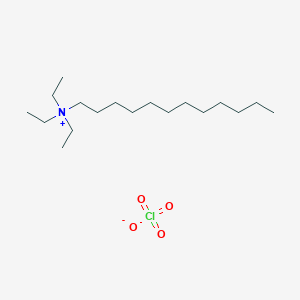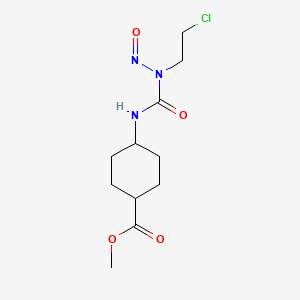
Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a nitrosourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Cyclohexanecarboxylic Acid: This can be achieved by hydrogenation of benzoic acid.
Introduction of the Nitrosourea Group: This step involves the reaction of cyclohexanecarboxylic acid with nitrosylsulfuric acid to introduce the nitrosourea moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the nitrosourea group to amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include cyclohexene derivatives, amine derivatives, and various substituted cyclohexanecarboxylic acid esters .
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- involves the formation of reactive intermediates that can interact with biological macromolecules. The nitrosourea group can generate alkylating agents that form covalent bonds with DNA, leading to DNA damage and cell death . This mechanism is particularly relevant in the context of its potential use as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylcarboxylic acid: A simpler analog without the nitrosourea group.
Hexahydrobenzoic acid: Another analog with a similar cyclohexane ring structure.
Carboxycyclohexane: A compound with a similar carboxylic acid group but lacking the nitrosourea moiety.
Uniqueness
Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- is unique due to the presence of the nitrosourea group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
60285-32-7 |
|---|---|
Fórmula molecular |
C11H18ClN3O4 |
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
methyl 4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18ClN3O4/c1-19-10(16)8-2-4-9(5-3-8)13-11(17)15(14-18)7-6-12/h8-9H,2-7H2,1H3,(H,13,17) |
Clave InChI |
YSVWGWBSXUMUGW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC(CC1)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)
